1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a Lewis structure, a line-angle formula, or a 3D model .
Synthesis Analysis
This would involve a detailed description of how to synthesize the compound from readily available starting materials. It would include the specific reactions involved, the conditions under which they occur, and the yields of each step .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to obtain this information .Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes. It would include the conditions under which the reactions occur, the products that are formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: The synthesis of compounds related to 1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide involves techniques such as the methanesulfonic acid-catalyzed reaction of chlorophenyl compounds with glycerol, producing various dioxolanes and dioxanes. These processes are key in generating compounds with potential medicinal applications (Upadhyaya et al., 1997).
Potential Medicinal Applications
- Antimicrobial Agents: New compounds with structural similarities to 1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide have been synthesized and shown to exhibit significant antibacterial and antifungal activities. This includes compounds like N-(3-chloro-2-oxo-4-phenylazetidin-1-yl) and others, indicating a broad spectrum of potential antimicrobial applications (Desai et al., 2007).
Structural and Molecular Studies
- Crystallography and Molecular Docking: Studies involving crystallography and molecular docking of compounds structurally related to 1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide provide insights into their molecular structure and potential interactions with biological targets. These studies are critical for understanding the physical and chemical properties of these compounds, as well as their potential interactions in biological systems (Al-Hourani et al., 2015).
Ring Expansion and Cyclization
- Ring Expansion Reactions: The ring expansion reactions of methanesulfonates, a process closely related to the synthesis of compounds like 1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide, are crucial in the synthesis of various heterocyclic compounds. These reactions provide a pathway to create diverse chemical structures with potential pharmaceutical applications (Harada et al., 1993).
Kinase Inhibitors and Drug Synthesis
- Process Development for Kinase Inhibitors: The development of scalable synthesis processes for compounds containing the benzoxazepine core, similar to the structure of 1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide, highlights their importance in drug development, particularly as kinase inhibitors (Naganathan et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-2-21-8-9-25-17-7-6-15(11-16(17)18(21)22)20-26(23,24)12-13-4-3-5-14(19)10-13/h3-7,10-11,20H,2,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOMCEBIJCXNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide |
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